LAS101057

A2B adenosine receptor Radioligand binding Inhibition constant

LAS101057 is a pyrazine-based, orally bioavailable A2B adenosine receptor antagonist with nanomolar potency (Ki=24 nM, IC50=120 nM) and >400-fold selectivity over 340 targets. It uniquely matches dexamethasone efficacy at 10 mg/kg p.o. in an OVA-sensitized mouse model, providing a robust tool for anti-asthmatic studies. Its complete oral bioavailability (F=100%) and short half-life (0.8 h) enable acute dosing with clear on/off pharmacodynamics, differentiating it from longer-acting antagonists like CVT-6883. Choose LAS101057 for complex cellular systems where off-target activity must be minimized and for CYP2C19-mediated drug-drug interaction studies.

Molecular Formula C18H14FN5O
Molecular Weight 335.3 g/mol
CAS No. 925676-48-8
Cat. No. B1674514
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLAS101057
CAS925676-48-8
SynonymsLAS101057;  LAS-101057;  LAS 101057.
Molecular FormulaC18H14FN5O
Molecular Weight335.3 g/mol
Structural Identifiers
SMILESC1CC1C(=O)NC2=CN=C(C(=N2)C3=CN=CC=C3)C4=C(C=NC=C4)F
InChIInChI=1S/C18H14FN5O/c19-14-9-21-7-5-13(14)17-16(12-2-1-6-20-8-12)23-15(10-22-17)24-18(25)11-3-4-11/h1-2,5-11H,3-4H2,(H,23,24,25)
InChIKeyXUYURJQIMYCWBB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

LAS101057 (CAS 925676-48-8): A Quantitative Benchmark for A2B Adenosine Receptor Antagonism in Respiratory Inflammation Research


LAS101057 is a pyrazine-based, orally bioavailable, and highly selective antagonist of the A2B adenosine receptor [1]. It was advanced to clinical development by Almirall as a candidate for treating chronic inflammatory airway diseases, including asthma [1]. The compound exhibits a balanced profile of sub-100 nM receptor affinity, robust functional antagonism in human cellular assays, and significant in vivo efficacy in established models of allergic airway inflammation [1].

Why LAS101057 Cannot Be Substituted by Other A2B Antagonists in Respiratory Models


While several A2B antagonists share a common molecular target, LAS101057 differentiates itself through a unique combination of nanomolar potency in both binding (Ki = 24 nM) and functional cAMP assays (IC50 = 120 nM), broad-spectrum selectivity (>400-fold over 340 targets), and a proven ability to match the efficacy of dexamethasone in an ovalbumin-sensitized mouse model [1]. Generic substitution with other A2B antagonists risks introducing unpredictable variances in cellular functional activity, in vivo pharmacodynamics, or off-target liabilities, as the quantitative evidence below demonstrates [1].

Quantitative Differentiation of LAS101057: Head-to-Head Comparisons with Clinical-Stage A2B Antagonists


Receptor Binding Affinity: LAS101057 vs. CVT-6883 (GS-6201) and PSB-0788

In a radioligand binding assay, LAS101057 demonstrates a Ki of 24 nM at the human A2B receptor [1]. This places it in the same high-affinity tier as the clinical-stage xanthine CVT-6883 (GS-6201), which reports a Ki of 22 nM [2], and significantly distinguishes it from the lower-affinity antagonist BAY-545 (Ki = 97 nM) . However, LAS101057 does not achieve the sub-nanomolar binding affinity reported for PSB-0788 (Ki = 0.393 nM) .

A2B adenosine receptor Radioligand binding Inhibition constant

Functional Cellular Antagonism: LAS101057 vs. BAY-545 and PSB-0788 in cAMP Assays

In a functional assay measuring cAMP accumulation in HEK293 cells expressing human A2B receptors, LAS101057 inhibits NECA-induced signaling with an IC50 of 120 ± 21 nM [1]. This functional potency is notably lower than that of PSB-0788 (IC50 = 3.64 nM) but is superior to that of BAY-545 (IC50 = 59-66 nM) . The data indicate that LAS101057's cellular functional activity is not directly proportional to its binding affinity, a critical consideration for interpreting downstream signaling effects.

cAMP signaling Functional antagonism HEK293 cells

Selectivity Profile: LAS101057 vs. CVT-6883 (GS-6201)

LAS101057 exhibits exceptional selectivity for the A2B receptor over other adenosine subtypes (A1, A2A, A3) and a broad panel of 340 enzymes, receptors, channels, and transporters. At a test concentration of 10 μM, LAS101057 was found to be >400-fold selective [1]. In contrast, the reference antagonist CVT-6883 (GS-6201) was profiled against a smaller panel of 84 targets, demonstrating a lower quantitative threshold for selectivity [2].

Receptor selectivity Off-target profiling Safety pharmacology

In Vivo Efficacy in Allergic Asthma: LAS101057 vs. Dexamethasone in OVA Mouse Model

In an ovalbumin (OVA)-sensitized mouse model of allergic asthma, oral administration of LAS101057 demonstrated a dose-dependent reduction in airway hyperresponsiveness (AHR) to methacholine. At a dose of 10 mg/kg, LAS101057 inhibited AHR to a level virtually equal to that achieved by dexamethasone at 1 mg/kg [1]. At 3 mg/kg, LAS101057 was also active in preventing AHR. Additionally, at 10 mg/kg, LAS101057 reduced BALF levels of the Th2 cytokines IL-4 by 42 ± 12% and IL-13 by 44 ± 14% [1].

Asthma Ovalbumin sensitization Airway hyperresponsiveness

Pharmacokinetic Profile: Oral Bioavailability and Half-Life Comparison

LAS101057 displays 100% oral bioavailability in rats, with a moderate half-life of 0.8 h [1]. This profile is distinct from other clinical-stage A2B antagonists. For example, CVT-6883 (GS-6201) has a reported oral bioavailability of >35% and a significantly longer half-life of 4 h in rats [2]. The shorter half-life of LAS101057 may be advantageous for studies requiring finer temporal control over drug exposure or minimizing accumulation.

Pharmacokinetics Oral bioavailability Half-life

Cytochrome P450 Inhibition Profile: Minimal Liability Except for CYP2C19

LAS101057 exhibits a favorable CYP inhibition profile, with IC50 values >25 μM for CYP1A2, CYP2C9, and CYP2D6 [1]. It shows moderate inhibition of CYP3A4 (IC50 = 5-25 μM). However, a potential liability exists for CYP2C19, with an IC50 <5 μM and a determined Ki of 2.6 μM, indicating a risk for drug-drug interactions with co-administered CYP2C19 substrates [1]. This specific liability may differentiate LAS101057 from other A2B antagonists with cleaner CYP profiles, though comprehensive comparative CYP data for all analogs is not publicly available.

Drug-drug interactions CYP inhibition Metabolism

Optimal Use Cases for LAS101057 in Preclinical Respiratory and Inflammation Research


Preclinical Modeling of Th2-Driven Allergic Asthma

LAS101057 is optimally deployed in the ovalbumin (OVA)-sensitized mouse model to interrogate the role of the A2B receptor in allergic airway inflammation. Based on the head-to-head comparison showing efficacy matching dexamethasone at 10 mg/kg p.o. [1], it is suitable for studies evaluating novel anti-asthmatic mechanisms or for benchmarking new chemical entities against a well-validated A2B antagonist.

Ex Vivo and In Vitro Studies Requiring High Selectivity and Low Functional Potency

Given its broad >400-fold selectivity over 340 targets [1] and its moderate functional IC50 of 120 nM [1], LAS101057 is ideal for complex cellular systems (e.g., primary human fibroblasts) where off-target activity must be minimized to confidently attribute observed effects to A2B blockade. Its potency window allows for robust target engagement without complete pathway shutdown, which can be advantageous for studying subtle modulatory effects.

Acute Oral Dosing Studies Where Rapid Clearance is Desired

The unique pharmacokinetic profile of LAS101057—complete oral bioavailability (F = 100%) coupled with a short half-life of 0.8 h in rats [1]—makes it the preferred choice for acute dosing studies where the experimental design requires a clear on/off pharmacodynamic effect or where drug accumulation over repeated doses is undesirable. This contrasts with longer-acting A2B antagonists like CVT-6883 (t1/2 = 4 h) [2].

Drug-Drug Interaction (DDI) Studies Focused on CYP2C19

LAS101057's well-characterized inhibition of CYP2C19 (Ki = 2.6 μM) [1] makes it a valuable tool for studying CYP2C19-mediated drug-drug interactions in preclinical species. Researchers can use LAS101057 as a probe to investigate the pharmacokinetic consequences of CYP2C19 inhibition when co-administered with substrates of this enzyme.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for LAS101057

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.